molecular formula C6H10O3 B3006741 2-Cyclobutyl-2-hydroxyacetic acid CAS No. 1314979-79-7

2-Cyclobutyl-2-hydroxyacetic acid

Cat. No.: B3006741
CAS No.: 1314979-79-7
M. Wt: 130.143
InChI Key: WDUASXFZWNGNDP-UHFFFAOYSA-N
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Description

2-Cyclobutyl-2-hydroxyacetic acid (CHAA) is a cyclic amino acid that has attracted significant attention in recent years due to its potential as a therapeutic agent. CHAA is a derivative of cyclobutane, which is a four-membered ring consisting of carbon atoms. CHAA is synthesized through a multistep process, and its mechanism of action involves the inhibition of enzymes involved in the biosynthesis of prostaglandins.

Scientific Research Applications

Synthesis and Industrial Applications

2-Cyclobutyl-2-hydroxyacetic acid, as a derivative of hydroxyacetic acid, plays a significant role in various industrial applications. It's a bulk fine chemical intermediate used in adhesives, metal cleaning, biodegradable materials, dyeing, and textiles. It also forms a crucial component in personal care products. The synthesis of hydroxyacetic acid, and by extension its derivatives like this compound, involves various routes, each with distinct advantages and applications (Lin Qia, 2014).

Analytical Chemistry and Chiral Separation

In analytical chemistry, this compound enantiomers have been separated by capillary electrophoresis, a technique that is crucial in pharmaceutical and biochemical research. This method uses hydroxypropyl-β-cyclodextrin as a chiral selector, and its application demonstrates the compound's significance in stereochemical analyses and the synthesis of chiral molecules (Wen Jun-feng, 2005).

Organic Chemistry and Synthesis of Derivatives

In the realm of organic chemistry, this compound and its derivatives are central to synthesizing a variety of compounds. For instance, the synthesis of bromomethyl cyclobutane, a compound derived from cyclobutyl formic acid (related to this compound), highlights its application in creating compounds with potential industrial and pharmaceutical significance (D. Hui, 2003).

Advanced Drug Design

Cyclobutyl-containing compounds, including those related to this compound, have increasingly become vital in drug design. Their unique structural properties make them suitable intermediates in synthesizing biomedically relevant materials and as frameworks in drug development. They have found applications in various therapeutic fields, such as cancer treatment, nervous system disorders, and antiviral medications (Shuang Ren et al., 2022).

Safety and Hazards

The safety information for 2-Cyclobutyl-2-hydroxyacetic acid indicates that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray .

Future Directions

While specific future directions for 2-Cyclobutyl-2-hydroxyacetic acid are not mentioned in the available resources, it’s worth noting that cyclobutanes are common within modern bioactive compounds and can be found in the structures of at least ten market-approved drugs . This suggests potential future research directions in the field of drug design .

Properties

IUPAC Name

2-cyclobutyl-2-hydroxyacetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O3/c7-5(6(8)9)4-2-1-3-4/h4-5,7H,1-3H2,(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDUASXFZWNGNDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C(C(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

130.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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